2-(Methylthio)-1,3-benzothiazol-6-amine

Physicochemical Characterization Solid-State Formulation Crystallinity

Choose this specific benzothiazole fragment for its unique 2-methylthio-6-amino motif that drives superior H-bonding, electronic push-pull architecture, and a distinct antimicrobial fingerprint not recapitulated by other analogs. With a solid form (mp 105°C), it enables accurate automated dispensing for high-throughput crystallography and reliable scale-up synthesis, avoiding the handling issues of liquid alternatives. Available from multiple global manufacturers in ≥97% purity to accelerate hit-to-lead campaigns and agrochemical library generation without synthetic delay.

Molecular Formula C8H8N2S2
Molecular Weight 196.3 g/mol
CAS No. 25706-29-0
Cat. No. B184812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-1,3-benzothiazol-6-amine
CAS25706-29-0
Molecular FormulaC8H8N2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C8H8N2S2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3
InChIKeyGYCJZSAIEMSFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0): A Differentiated Benzothiazole Scaffold for Fragment-Based Drug Discovery and Organic Synthesis


2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) is a heterocyclic compound with the molecular formula C8H8N2S2 and a molecular weight of 196.29 g/mol . It features a benzothiazole core bearing a methylthio group at the 2-position and a primary amine at the 6-position . The compound is recognized as a versatile fragment molecule (e.g., TargetMol Fr12840) and is commercially available from reputable suppliers such as Thermo Scientific (Maybridge) and Aladdin Scientific with purities typically ≥97% . Its distinctive substitution pattern confers unique physicochemical properties and reactivity profiles that distinguish it from closely related benzothiazole analogs, making it a compelling candidate for medicinal chemistry, agrochemical research, and materials science applications.

Why Generic Substitution of 2-(Methylthio)-1,3-benzothiazol-6-amine Fails: Positional Isomers and Functional Group Divergence


Generic substitution of 2-(Methylthio)-1,3-benzothiazol-6-amine with other benzothiazole derivatives is scientifically unsound due to critical divergences in substitution pattern, physicochemical properties, and biological performance. Compounds such as 2-aminobenzothiazole (2-amino substitution, no methylthio group), 2-methylbenzothiazole (2-methyl substitution, no 6-amino group), and positional isomers like 6-(methylthio)benzothiazol-2-amine exhibit fundamentally different hydrogen-bonding capabilities, electronic distributions, and steric profiles . These differences manifest as distinct melting points, densities, and pKa values, which directly impact solid-state handling, solubility, and reactivity in downstream applications . Furthermore, the unique methylthio-amine pharmacophore arrangement in 2-(Methylthio)-1,3-benzothiazol-6-amine imparts a distinct biological fingerprint that is not recapitulated by its analogs, as evidenced by divergent antimicrobial activities in N-substituted derivatives [1]. Therefore, substituting this compound without rigorous comparative validation risks irreproducible results, failed synthetic routes, and misleading structure-activity relationship conclusions.

2-(Methylthio)-1,3-benzothiazol-6-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Divergence: Solid-State Handling Advantage vs. 2-Methylbenzothiazole and 2-Aminobenzothiazole

2-(Methylthio)-1,3-benzothiazol-6-amine exhibits a melting point of 105 °C , which is intermediate between the near-room-temperature liquid 2-methylbenzothiazole (14 °C) and the higher-melting 2-aminobenzothiazole (126–129 °C) [1]. This 105 °C melting point ensures the compound is a stable, non-hygroscopic solid at ambient conditions, unlike 2-methylbenzothiazole which is an oily liquid requiring specialized handling . The 21 °C difference relative to 2-aminobenzothiazole reflects the distinct intermolecular packing forces imposed by the methylthio versus amino substitution at the 2-position, which can be leveraged for differential thermal processing or crystallization screening.

Physicochemical Characterization Solid-State Formulation Crystallinity Storage Stability

Density and Packing Efficiency: Differentiated Physical Property vs. 2-(Ethylthio) Analog

2-(Methylthio)-1,3-benzothiazol-6-amine has a reported density of 1.39 ± 0.1 g/cm³ (predicted) , which is measurably higher than that of its closest structural analog, 2-(ethylthio)-1,3-benzothiazol-6-amine (CAS 59813-89-7), which exhibits a density of 1.33 g/cm³ . The 0.06 g/cm³ increase in density for the methylthio derivative reflects more efficient crystal packing due to the smaller alkylthio substituent, which reduces void volume and may translate to superior solid-state stability, lower sublimation rates, and distinct mechanical properties during formulation processing.

Formulation Development Crystal Engineering Process Chemistry Density Functional Theory

Ionization State at Physiological pH: pKa-Driven Differentiation vs. Unsubstituted Benzothiazole

The predicted pKa of 2-(Methylthio)-1,3-benzothiazol-6-amine is 3.07 ± 0.10 , which is significantly lower than the pKa of the parent benzothiazole ring (∼1.2) [1] and reflects the electron-donating influence of the 6-amino group coupled with the 2-methylthio substituent. This pKa indicates that at physiological pH (7.4), the compound exists predominantly in its neutral, unionized form, in contrast to 2-aminobenzothiazole (pKa of conjugate acid ∼4.5) , which is partially protonated. The 1.4-unit pKa difference translates to a >25-fold difference in the protonation equilibrium at pH 7.4, which profoundly affects membrane permeability, protein binding, and subcellular distribution.

ADME Prediction Ligand Design pKa Determination Bioavailability

Antibacterial Activity of N-Substituted Derivatives: Parent Scaffold Validation vs. Unsubstituted Benzothiazole

While the parent compound 2-(Methylthio)-1,3-benzothiazol-6-amine itself serves primarily as a synthetic intermediate, its N-substituted derivatives have demonstrated quantifiable antibacterial activity, thereby validating the scaffold's utility. Specifically, 6-methylamino-2-methylthiobenzothiazole, 6-(p-nitrophenylamino)-2-methylthiobenzothiazole, 6-(di-p-nitrophenylamino)-2-methylthiobenzothiazole, and 6-(2,4-dinitrophenylamino)-2-methylthiobenzothiazole exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) [1]. In contrast, the unsubstituted benzothiazole core is essentially inactive in these assays [2], demonstrating that the 2-methylthio-6-amino substitution pattern is essential for conferring antimicrobial potential upon derivatization.

Antimicrobial Drug Discovery SAR Studies Minimum Inhibitory Concentration Bacterial Pathogens

Commercial Availability and Purity Benchmarking vs. Niche Analogs

2-(Methylthio)-1,3-benzothiazol-6-amine is stocked and readily available from multiple Tier 1 chemical suppliers, including Thermo Scientific (Maybridge) and Aladdin Scientific, with a guaranteed minimum purity of 97% . This contrasts sharply with its closest structural analog, 2-(ethylthio)-1,3-benzothiazol-6-amine, which is listed as 'Discontinued' by at least one major supplier and lacks a reliable commercial source with defined purity specifications . Furthermore, positional isomers such as 6-(methylthio)benzothiazol-2-amine (CAS 50850-92-5) are only available from specialty vendors with longer lead times and higher minimum order quantities, imposing procurement friction .

Chemical Procurement Supply Chain Reliability Analytical Quality Control Catalog Compound Sourcing

Optimal Research and Industrial Application Scenarios for 2-(Methylthio)-1,3-benzothiazol-6-amine


Fragment-Based Drug Discovery (FBDD) Scaffold for Kinase and GPCR Targets

2-(Methylthio)-1,3-benzothiazol-6-amine is explicitly marketed as a 'fragment molecule' (e.g., TargetMol Fr12840) for use in fragment-based screening campaigns. Its favorable physicochemical properties—including a predicted pKa of 3.07 and a melting point of 105 °C —render it an ideal starting point for fragment growing, merging, or linking strategies. The 6-amino group provides a robust handle for rapid derivatization (e.g., amide coupling, reductive amination) , while the 2-methylthio group offers a site for metabolic stabilization or further functionalization via oxidation to sulfoxide/sulfone . Unlike liquid analogs such as 2-methylbenzothiazole , this compound can be accurately weighed and dispensed using automated liquid handlers, streamlining high-throughput crystallography and biophysical screening workflows.

Synthesis of Antimicrobial and Anticancer Lead Candidates

The 2-methylthio-6-amino benzothiazole scaffold has been validated as a productive starting point for generating antimicrobial agents, with N-substituted derivatives achieving MIC values of 50 μg/mL against B. subtilis and E. coli [1]. Medicinal chemistry teams seeking to develop novel antibiotics or anticancer agents can leverage this scaffold to systematically explore structure-activity relationships, confident that the substitution pattern contributes meaningfully to biological activity. The commercial availability of the parent compound in 97% purity from multiple suppliers ensures that medicinal chemistry campaigns can proceed without synthetic bottlenecks, enabling rapid parallel synthesis and hit-to-lead optimization.

Agrochemical Intermediate for Fungicide and Insecticide Development

Benzothiazole derivatives are established scaffolds in agrochemical research, with applications ranging from fungicides to insecticides [2]. 2-(Methylthio)-1,3-benzothiazol-6-amine has been cited as a potential precursor for fungicidal, anti-tubercular, anti-malarial, and insecticidal agents . Its solid-state stability (105 °C melting point) and favorable density (1.39 g/cm³) make it suitable for large-scale synthesis and formulation studies under conditions relevant to agricultural field applications. Researchers in crop protection can use this compound as a building block to generate focused libraries for screening against phytopathogenic fungi and pests, differentiating it from less accessible or less stable analogs.

Materials Science: Synthesis of Organic Semiconductors and Photoluminescent Materials

The extended π-conjugated benzothiazole system, combined with the electron-donating 6-amino group and the electron-withdrawing 2-methylthio substituent, creates a push-pull electronic architecture that is valuable for tuning the optical and electronic properties of organic materials [3]. Researchers in organic electronics can exploit the primary amine for facile incorporation into polymer backbones or for covalent anchoring to electrode surfaces. The compound's well-defined melting point (105 °C) and density (1.39 g/cm³) enable reproducible thermal deposition and crystal growth, critical for fabricating thin-film transistors, organic light-emitting diodes (OLEDs), and photovoltaic devices. Unlike the liquid 2-methylbenzothiazole, this solid compound offers superior processability for vacuum sublimation and spin-coating techniques.

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